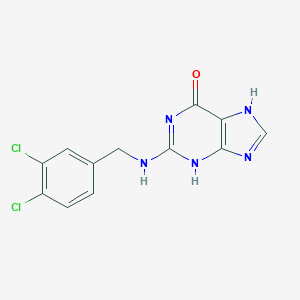

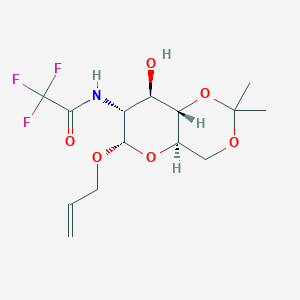

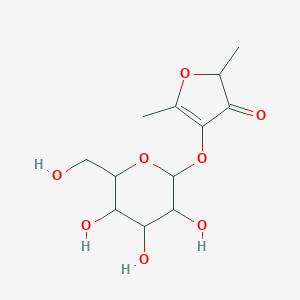

2-脱氧-4,6-O-异丙基-2-(三氟乙酰胺)-α-D-吡喃葡萄糖苷烯丙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related allyl glycosides typically involves the protection of the glucose molecule, followed by the introduction of the allyl group. For instance, the synthesis of "Allyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-d-glucopyranoside" involves the use of glycosyl bromide and results in a protected glycoside with a β-anomeric configuration . Similarly, the synthesis of "Allyl O-[sodium (α-d-glcero-d-talo-2-octulopyranosyl)onate]-(2 → 6)-2-acetamido-2-deoxy-β-d-glucopyranoside" includes steps such as reaction with 3-chloroperoxybenzoic acid, per-O-acetylation, and silver triflate-promoted reactions . These methods could potentially be adapted for the synthesis of "Allyl 2-deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-a-D-glucopyranoside".

Molecular Structure Analysis

Crystallographic analysis is a common technique used to confirm the molecular structure and stereochemistry of synthesized glycosides. For example, the crystallographic analysis of the allyl glycoside mentioned in paper confirmed its β-anomeric configuration and the orientation of the phthalimido group . This type of analysis would be essential to confirm the structure of "Allyl 2-deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-a-D-glucopyranoside" once synthesized.

Chemical Reactions Analysis

The chemical behavior of allyl glycosides can be complex due to the presence of multiple functional groups that can undergo various chemical reactions. For instance, the preparation of "1,2-epoxypropyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside" involves the conversion of an allyl glycoside to an epoxide, which can then be polymerized . The oxazoline procedure described in paper is another example of a chemical reaction involving allyl glycosides, where controlled partial benzylation is followed by condensation to form disaccharides . These reactions highlight the versatility of allyl glycosides in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of allyl glycosides can vary widely depending on their structure and the nature of their substituents. For example, the polymer derived from "1,2-epoxypropyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside" is soluble in organic solvents and, after deacetylation, becomes water-soluble with low viscosity . These properties are important for practical applications, such as in drug delivery systems or as materials with specific solubility characteristics. The specific properties of "Allyl 2-deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-a-D-glucopyranoside" would need to be determined experimentally following its synthesis.

科学研究应用

核酸类似物的合成:该化合物用于核酸类似物的合成。例如,它被用于合成 N-[2-S-(2-乙酰胺基-2,3-二脱氧-D-吡喃葡萄糖-3-基)-2-硫代-D-乳酰基]-L-丙氨酰-D-异谷氨酰胺,其中涉及多个步骤,包括用乙酸钠和硫代乙酸钾处理 (长谷川、尾崎、木曾和东,1984)。

海洋生物学中的偶联:它在海洋生物学中具有应用,特别是在寡糖的合成中。一个例子是它在创建硫酸化二糖中的使用,该二糖参与了海洋海绵 Microciona prolifera 的聚集过程,这表明了它在分子水平上研究海洋生物的效用 (Vermeer、Kamerling 和 Vliegenthart,2000)。

用于药物化学的化学衍生物:在药物化学中,该化合物用于创建各种化学衍生物。例如,研究人员从该化合物合成了 2-脱氧-2-[(2,2-二氟-3-羟基十四烷酰基)氨基]-3-O-[(R)-3-(十四烷酰氧基)十四烷酰基]-D-吡喃葡萄糖-4-磷酸盐,用于巨噬细胞活化研究中进行测试 (盐崎、小林、新井、渡边和平冈,1991)。

脂质类似物的合成:它用于合成脂质 A 3-醚类似物,这对于研究内毒活性非常重要。这表明它具有创造具有改变的生物活性的物质的潜力 (盐崎、小林、新井、石田、平冈、西岛、久毛、大塚和赤松,1991)。

安全和危害

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . In case of eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . In case of ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

属性

IUPAC Name |

N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]-2,2,2-trifluoroacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20F3NO6/c1-4-5-21-11-8(18-12(20)14(15,16)17)9(19)10-7(23-11)6-22-13(2,3)24-10/h4,7-11,19H,1,5-6H2,2-3H3,(H,18,20)/t7-,8-,9-,10-,11+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHZTQBRCYUFOV-ILAIQSSSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

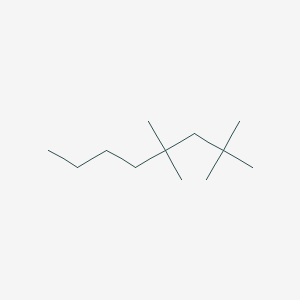

CC1(OCC2C(O1)C(C(C(O2)OCC=C)NC(=O)C(F)(F)F)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@H](O2)OCC=C)NC(=O)C(F)(F)F)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20F3NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50568266 |

Source

|

| Record name | Prop-2-en-1-yl 2-deoxy-4,6-O-(1-methylethylidene)-2-(2,2,2-trifluoroacetamido)-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allyl 2-deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-a-D-glucopyranoside | |

CAS RN |

139629-59-7 |

Source

|

| Record name | Prop-2-en-1-yl 2-deoxy-4,6-O-(1-methylethylidene)-2-(2,2,2-trifluoroacetamido)-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

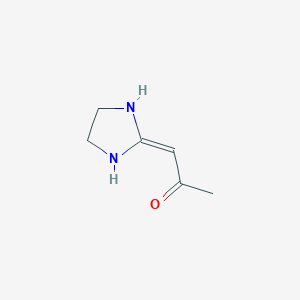

![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide](/img/structure/B144293.png)